6-Bromopicolinic acid chloride

Vue d'ensemble

Description

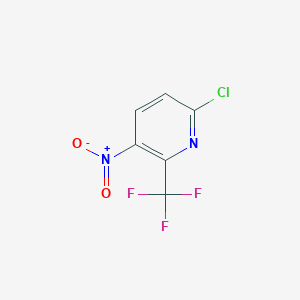

6-Bromopicolinic acid chloride, also known as 2-Bromopyridine-6-carbonyl chloride or 6-bromopyridine-2-carbonyl chloride, is a chemical compound with the molecular formula C6H3BrClNO . It has a molecular weight of 220.45 g/mol .

Synthesis Analysis

The synthesis of 6-Bromopicolinic acid chloride has been studied in the context of its complexes with copper and nickel . For instance, copper (II) complexes of 6-bromopicolinic acid were prepared and characterized by spectroscopic methods . Nickel (II) complexes of 6-bromopicolinic acid were also prepared and characterized by spectroscopic methods .

Molecular Structure Analysis

The molecular structure of 6-Bromopicolinic acid chloride includes a bromine atom, a chlorine atom, a nitrogen atom, and an oxygen atom . The InChI string representation of the molecule is InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H .

Chemical Reactions Analysis

The photochemistry of 6-bromopicolinate ions was investigated by product studies and ns laser flash photolysis . In deoxygenated pH 5.4 water, it yields 6-hydroxypicolinic acid (70%) and a substituted pyrrole .

Physical And Chemical Properties Analysis

6-Bromopicolinic acid chloride has a molecular weight of 220.45 g/mol . It has a topological polar surface area of 30 Ų . It has a rotatable bond count of 1 . The compound is canonicalized .

Applications De Recherche Scientifique

- Summary : 2-Bromopyridine-6-carbonyl chloride can be used as a building block in the synthesis of more complex organic molecules . The specific procedures and outcomes would depend on the exact reaction conditions and the other reactants involved .

- Methods : The compound can be reacted with various nucleophiles to form new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds . The reaction conditions would need to be optimized for each specific reaction .

- Results : The outcomes of these reactions would be new organic compounds with potentially interesting properties .

- Summary : Compounds like 2-Bromopyridine-6-carbonyl chloride can be used in the synthesis of pharmaceuticals . The bromine atom can act as a leaving group, allowing for the introduction of other functional groups .

- Methods : The compound can be reacted with various nucleophiles under appropriate conditions to form new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds .

- Results : The outcomes of these reactions would be new compounds with potential biological activity .

- Summary : Pyridine derivatives like 2-Bromopyridine-6-carbonyl chloride can be used in the synthesis of materials with interesting properties .

- Methods : The compound can be polymerized or copolymerized with other monomers to form new materials .

- Results : The outcomes of these reactions would be new materials with potentially useful physical or chemical properties .

- Summary : 2-Bromopyridine-6-carbonyl chloride can act as a ligand in metal-catalyzed reactions .

- Methods : The compound can be coordinated to a metal center to form a catalyst .

- Results : The catalyst can be used to facilitate a variety of chemical reactions .

- Summary : 2-Bromopyridine-6-carbonyl chloride can be used in the multicomponent reaction to synthesize indolizine .

- Methods : The compound is reacted with imine, carbon monoxide, and ethyl 3-phenyl-2-propynoate .

- Results : The reaction yields indolizine .

- Summary : As a chemical reagent, 2-Bromopyridine-6-carbonyl chloride can be used in a variety of chemical reactions .

- Methods : The specific procedures and outcomes would depend on the exact reaction conditions and the other reactants involved .

- Results : The outcomes of these reactions would be new compounds with potentially interesting properties .

Organic Synthesis

Medicinal Chemistry

Materials Science

Catalysis

Indolizine Synthesis

Chemical Reagent

- Summary : Pyridinium salts, which include structures like 2-Bromopyridine-6-carbonyl chloride, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

- Methods : The specific procedures and outcomes would depend on the exact reaction conditions and the other reactants involved .

- Results : The outcomes of these reactions would be new compounds with potentially interesting properties .

- Summary : 2-Bromopyridine-6-carbonyl chloride can be used in a palladium-catalyzed, multicomponent synthesis of indolizines . The reaction proceeds via the carbonylative formation of a high energy, mesoionic pyridine-based 1,3-dipole, which can undergo spontaneous cycloaddition with alkynes .

- Methods : The compound is reacted with imines and alkynes .

- Results : The reaction yields indolizines in a modular fashion from combinations of commercially available or easily generated reagents: 2-bromopyridines, imines and alkynes .

- Summary : Indolizines, which can be synthesized from 2-Bromopyridine-6-carbonyl chloride, represent the core of a wide variety of pharmaceutically relevant molecules and natural products .

- Methods : The specific procedures and outcomes would depend on the exact reaction conditions and the other reactants involved .

- Results : The outcomes of these reactions would be new compounds with potential biological activity .

- Summary : Indolizines, which can be synthesized from 2-Bromopyridine-6-carbonyl chloride, have made them attractive as components in electronic materials due to their extended conjugation .

- Methods : The specific procedures and outcomes would depend on the exact reaction conditions and the other reactants involved .

- Results : The outcomes of these reactions would be new materials with potentially useful physical or chemical properties .

- Summary : 2-Bromopyridine-6-carbonyl chloride can be used in the synthesis of more complex organic molecules . The specific procedures and outcomes would depend on the exact reaction conditions and the other reactants involved .

- Methods : The compound can be reacted with various nucleophiles to form new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds .

- Results : The outcomes of these reactions would be new organic compounds with potentially interesting properties .

- Summary : As a chemical reagent, 2-Bromopyridine-6-carbonyl chloride can be used in a variety of chemical reactions .

- Methods : The specific procedures and outcomes would depend on the exact reaction conditions and the other reactants involved .

- Results : The outcomes of these reactions would be new compounds with potentially interesting properties .

Pyridinium Salts

Palladium-Catalyzed Synthesis of Indolizines

Pharmaceuticals

Electronic Materials

Chemical Synthesis

Chemical Reagent

Safety And Hazards

Propriétés

IUPAC Name |

6-bromopyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-3-1-2-4(9-5)6(8)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJUDOWYGUICSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromopicolinic acid chloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B169943.png)

![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)

![2,5-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B169963.png)